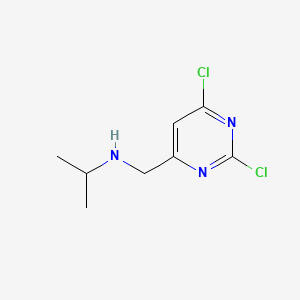

(2,6-Dichloro-pyrimidin-4-ylmethyl)-isopropyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

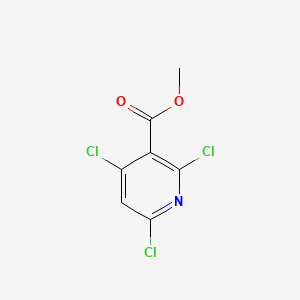

Vue d'ensemble

Description

“(2,6-Dichloro-pyrimidin-4-yl)-dimethyl-amine” is a chemical compound with the empirical formula C6H7Cl2N3. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCN(C)c1cc(Cl)nc(Cl)n1 . Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted boiling point of 449.5±35.0 °C and a predicted density of 1.585±0.06 g/cm3 .Applications De Recherche Scientifique

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts have shown significant importance in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The application of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, has been explored for the development of these scaffolds, which are crucial for the development of lead molecules (Parmar, Vala, & Patel, 2023).

Environmental Impacts and Pesticide Biomarkers

Studies on the environmental impact of pesticides and the development of biomarkers for their detection have been crucial. For instance, research on the urinary metabolite concentrations of pesticides such as chlorpyrifos and permethrin has helped identify trends, spatial and temporal patterns, and areas requiring further research (Egeghy et al., 2011).

Optoelectronic Materials

Research has extended into the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices, highlighting their potential in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This demonstrates the versatility of pyrimidine derivatives in developing novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, including amines and dyes, has been a focus area, with advanced oxidation processes showing effectiveness in mineralizing these compounds. This research is critical for developing technologies to degrade recalcitrant nitrogen-containing compounds, enhancing water treatment schemes (Bhat & Gogate, 2021).

Food Safety and Hazard Control

Studies on heterocyclic aromatic amines (HAAs) generated in meat products during thermal processing have emphasized the importance of reducing these compounds during food processing and controlling dietary intake to mitigate cancer risks. This research is vital for understanding the formation, mitigation, and health impact of HAAs (Chen, Jia, Zhu, Mao, & Zhang, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

N-[(2,6-dichloropyrimidin-4-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3/c1-5(2)11-4-6-3-7(9)13-8(10)12-6/h3,5,11H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCAVQIQICQJFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=NC(=N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693766 |

Source

|

| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,6-Dichloropyrimidin-4-yl)methyl)propan-2-amine | |

CAS RN |

1289385-44-9 |

Source

|

| Record name | 4-Pyrimidinemethanamine, 2,6-dichloro-N-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)

![3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B567627.png)

![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B567632.png)